molecular formula C10H11Cl3N2 B1434079 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride CAS No. 1440535-55-6

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride

Cat. No. B1434079
M. Wt: 265.6 g/mol
InChI Key: BGQHNSQYOOETFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride (DDAHCl) is a synthetic compound belonging to the class of organochlorine compounds. It has a wide range of applications in scientific research, and is used in various lab experiments. It has become a popular compound due to its unique properties and its ability to be used in a variety of experiments.

Scientific Research Applications

  • Organometallic Chemistry and Molecular Structures:

    • Research by Suzuki et al. (1990) investigated the synthesis and molecular structures of new anionic pentacoordinate triorganotin(IV) compounds, involving reactions with chloro- and (2,6-dimethylphenoxy)triorganostannanes in acetonitrile. This study contributes to understanding the solution-phase behavior and solid-state structures of these compounds (Suzuki et al., 1990).
  • Pharmacological Research Tools:

    • Croston et al. (2002) identified a compound closely related to 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride as a nonpeptidic agonist of the urotensin-II receptor. This compound is seen as a potential drug lead and useful pharmacological research tool (Croston et al., 2002).
  • Organic Synthesis and Chemical Reactions:

    • Fagnoni et al. (1999) explored the synthesis of Aryl- and Alkylanilines through photoheterolysis of Haloanilines in the presence of aromatics and alkenes, including 4-chloro-N,N-dimethylaniline in acetonitrile. This study adds to the knowledge of heterolytic dehalogenation and cation trapping in organic synthesis (Fagnoni et al., 1999).
  • Photochromic Systems:

    • Mahvidi et al. (2016) investigated a gated photochromic system involving the interaction between a merocyanine dye and a non-photochromic diarylethene in acetonitrile. This research contributes to the development of photochromic materials and their potential applications in various fields (Mahvidi et al., 2016).
  • Environmental Chemistry:

    • Field et al. (1997) developed a method for determining concentrations of diuron and its major metabolites in ground water and surface water, using a process involving acetonitrile. This research is significant for environmental monitoring and contamination assessment (Field et al., 1997).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-(dimethylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2.ClH/c1-14(2)10(6-13)7-3-4-8(11)9(12)5-7;/h3-5,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQHNSQYOOETFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC(=C(C=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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